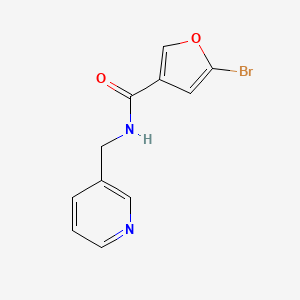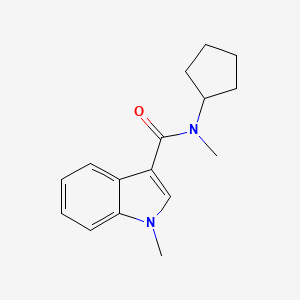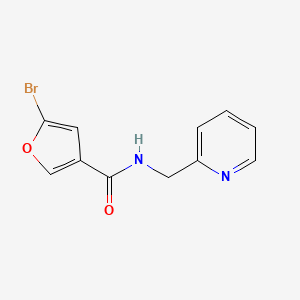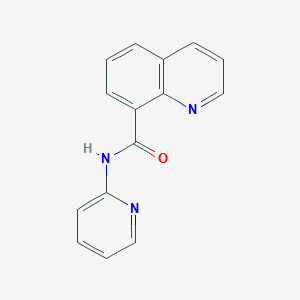
5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide involves the inhibition of CDKs, which are enzymes that play a crucial role in cell cycle regulation. This compound has been reported to selectively inhibit CDK2 and CDK9, which are involved in the regulation of G1/S and G2/M transitions, respectively. Inhibition of CDK2 and CDK9 leads to cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax, which further enhances its anti-cancer activity.
Biochemical and physiological effects:
Apart from its anti-cancer activity, 5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide has been reported to have other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, it has been reported to have neuroprotective activity by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide has several advantages for lab experiments. It is a stable and highly soluble compound, which makes it easy to handle and store. Moreover, it has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, there are some limitations associated with this compound. It has poor aqueous solubility, which limits its bioavailability in vivo. Moreover, it has been reported to have low metabolic stability, which may affect its pharmacokinetics and efficacy.
Future Directions
There are several future directions for the research on 5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide. One of the major directions is to optimize its pharmacokinetics and efficacy by developing novel drug delivery systems such as nanoparticles and liposomes. Moreover, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, it is important to investigate its potential applications in other fields such as inflammation and neurodegenerative diseases. Overall, the research on 5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide has significant potential to contribute to the development of novel therapies for various diseases.
Synthesis Methods
The synthesis of 5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide has been achieved using different methods. One of the commonly used methods is the reaction of 5-bromo-3-furoic acid with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 5-bromo-3-furoic acid with pyridine-3-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Both methods have been reported to yield high purity and good yields of 5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide.
Scientific Research Applications
5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide has been extensively used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of anti-apoptotic proteins.
properties
IUPAC Name |
5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-4-9(7-16-10)11(15)14-6-8-2-1-3-13-5-8/h1-5,7H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMLATJTCWTFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(pyridin-3-ylmethyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)


![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)





